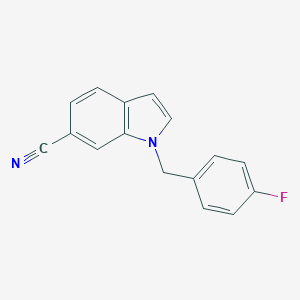
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential for use in the development of new medications. This compound is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. The purpose of
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile has been used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders. It has also been used in studies to understand the effects of synthetic cannabinoids on the brain and behavior.
Mecanismo De Acción
Target of Action
Similar compounds like “[1- (4-fluorobenzyl)cyclobutyl]methyl (1s)-1- [oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate” and “4- (4-fluorobenzyl)piperidine” have been found to target cathepsin k and beta-secretase 1 respectively . These targets play crucial roles in various biological processes.
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
A related compound, 4-fluorobenzyl cyanide (fbcn), has been shown to affect the li+ coordination chemistry, which is crucial for the functioning of lithium-ion batteries . This suggests that “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile” might also influence similar pathways.
Pharmacokinetics
A related compound, adb-fubinaca, has been found to be rapidly and extensively metabolised . The Cmax and AUC increased in proportion to the dose, indicating linear pharmacokinetics of the compound up to a certain dose . This suggests that “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile” might have similar ADME properties.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that the compound may induce a variety of molecular and cellular effects .
Action Environment
It’s known that the steric hindrance and weak lewis basic center of 4-fluorobenzyl cyanide (fbcn) can influence its action . This suggests that similar environmental factors might also affect the action of “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile”.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This compound can be used at low concentrations to achieve significant effects, reducing the amount of compound needed for experiments. However, one limitation of this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
Direcciones Futuras
There are many potential future directions for research on 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile. One area of interest is the development of new medications based on this compound, which could have therapeutic applications in the treatment of pain, inflammation, and anxiety. Additionally, further studies are needed to understand the effects of this compound on the brain and behavior, as well as its potential for addiction and abuse. Finally, there is a need for more research on the safety and toxicity of this compound, as well as its potential for long-term effects on the body.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile involves the reaction of 4-fluorobenzyl chloride with 1H-indole-6-carbonitrile in the presence of a base such as potassium carbonate. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure product. This synthesis method has been optimized to produce high yields of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile with high purity.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRDHUIAHSPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)
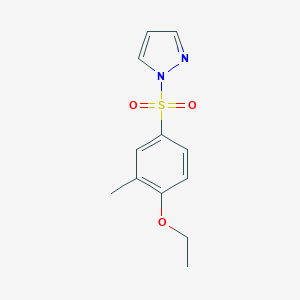


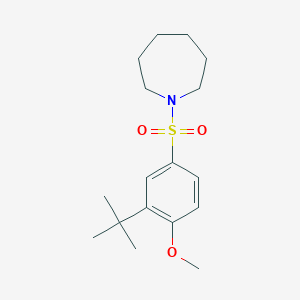
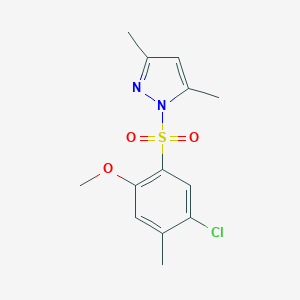
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B346028.png)
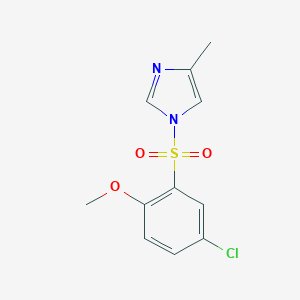
![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole](/img/structure/B346033.png)
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B346034.png)